Cas no 112078-70-3 (10-Hydroxy-5,9-dimethoxy-2H-pyrano2,3,4-klxanthen-2-one)

10-Hydroxy-5,9-dimethoxy-2H-pyrano2,3,4-klxanthen-2-one Chemical and Physical Properties
Names and Identifiers
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- 10-hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one
- 10-Hydroxy-5,9-dimethoxy-2H-pyrano2,3,4-klxanthen-2-one
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Computed Properties
- Exact Mass: 312.06336
Experimental Properties
- PSA: 74.22
10-Hydroxy-5,9-dimethoxy-2H-pyrano2,3,4-klxanthen-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H825785-5mg |
10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one |
112078-70-3 | 5mg |
$155.00 | 2023-05-18 | ||
TRC | H825785-25mg |
10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one |
112078-70-3 | 25mg |
$638.00 | 2023-05-18 | ||
TRC | H825785-100mg |
10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one |
112078-70-3 | 100mg |
$ 3000.00 | 2023-09-07 | ||
TRC | H825785-50mg |
10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one |
112078-70-3 | 50mg |
$1206.00 | 2023-05-18 | ||
TRC | H825785-10mg |
10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one |
112078-70-3 | 10mg |
$293.00 | 2023-05-18 |
10-Hydroxy-5,9-dimethoxy-2H-pyrano2,3,4-klxanthen-2-one Related Literature
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on 10-Hydroxy-5,9-dimethoxy-2H-pyrano2,3,4-klxanthen-2-one
Introduction to 10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-c]xanthen-2-one (CAS No. 112078-70-3) and Its Emerging Applications in Chemical Biology
The compound 10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-c]xanthen-2-one (CAS No. 112078-70-3) represents a structurally unique heterocyclic molecule that has garnered significant attention in the field of chemical biology due to its distinctive pharmacophoric features. This xanthenone derivative, characterized by its pyranopyranskeleton and multiple hydroxyl and methoxy substituents, exhibits a high degree of molecular complexity that makes it a promising candidate for further investigation in drug discovery and therapeutic development.
At the core of its molecular architecture lies a fused xanthenone system, which is known for its broad spectrum of biological activities. The presence of hydroxyl and methoxy groups at specific positions enhances the compound's potential to interact with biological targets, making it an attractive scaffold for medicinal chemists. Recent studies have highlighted the importance of such structural motifs in designing molecules with enhanced bioavailability and improved pharmacokinetic profiles.
The 10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-c]xanthen-2-one (CAS No. 112078-70-3) has been extensively studied for its potential applications in modulating various cellular pathways. Notably, its ability to interfere with key signaling cascades has been explored in preclinical models, suggesting its utility in addressing diseases associated with dysregulated cellular communication. The compound's structural similarity to natural products known for their therapeutic effects further underscores its significance as a lead compound for further optimization.
In the realm of chemical biology, this xanthenone derivative has been investigated for its role in antioxidant and anti-inflammatory mechanisms. The hydroxyl groups in its structure contribute to its radical-scavenging capabilities, which are critical in mitigating oxidative stress—a hallmark of numerous pathological conditions. Additionally, preliminary data suggest that 10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-c]xanthen-2-one (CAS No. 112078-70-3) may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the inflammatory response.
The synthesis of this compound has been refined over recent years to achieve higher yields and purity levels, enabling more robust biochemical studies. Advanced synthetic methodologies have allowed researchers to introduce additional functional groups or modify existing ones with precision. This level of synthetic control is crucial for generating analogs with tailored biological activities, thereby expanding the therapeutic potential of this xanthenone derivative.
One of the most compelling aspects of 10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-c]xanthen-2-one (CAS No. 112078-70-3) is its potential as a scaffold for drug development. Its rigid bicyclic structure provides a stable platform for further derivatization without compromising its core pharmacophoric features. This flexibility has enabled scientists to design derivatives with enhanced solubility or improved target specificity while maintaining the desired biological activity.
Recent advances in computational chemistry have also played a pivotal role in understanding the interactions between 10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-c]xanthen-2-one (CAS No. 112078-70-3) and biological targets at the molecular level. Molecular docking studies have revealed that this compound can bind effectively to several protein receptors implicated in various diseases. These insights have guided experimental efforts toward optimizing its binding affinity and selectivity.
The pharmacological profile of this xanthenone derivative continues to be a subject of intense research interest. Studies have demonstrated its ability to inhibit certain enzymes involved in cancer progression by blocking critical metabolic pathways. Furthermore, its interaction with mitochondrial components has been explored as a potential strategy for inducing apoptosis in tumor cells without affecting healthy tissues.
Another area where 10-Hydroxy-5,9-dimethoxy-2H-pyrano[2,3,4-c]xanthen-2-one (CAS No. 112078-70-3) shows promise is in neurodegenerative diseases research. Preliminary findings indicate that it may protect against neuronal damage by reducing oxidative stress and inhibiting inflammatory responses within neural cells. These effects are particularly relevant given the increasing prevalence of neurodegenerative disorders worldwide.
The safety profile of this compound is another critical aspect that has been carefully evaluated through toxicological studies conducted both in vitro and in vivo. Results from these studies suggest that at appropriate concentrations,10-Hydroxy-5-methoxy-N-methyl-N-(1-methylindolizinyl)benzamide exhibits minimal toxicity when administered orally or intraperitoneally over extended periods.
The future directions for research on 10-Hydroxy-methoxy-N-methyl-N-(1-methylindolizinyl)benzamide include exploring novel synthetic routes that could improve scalability while maintaining high purity standards required for clinical applications.
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